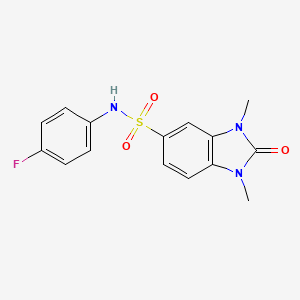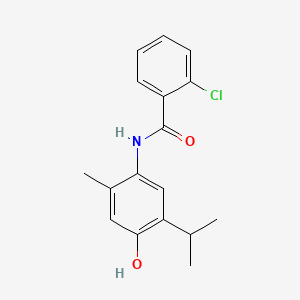![molecular formula C19H26N2O2 B5553828 2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar diazaspiro[4.5]decanone derivatives involves novel and efficient methodologies. One approach describes the use of triphenylphosphine and diaroylacetylenes to form a zwitterionic intermediate, which is then trapped by a Knoevenagel condensation product to afford the title compounds with excellent yields under mild conditions (Adib et al., 2008). Another method involves oxidative cyclization of olefinic precursors to synthesize azaspiro[4.5]decanone systems (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
Crystal structure determination of related compounds provides insights into their molecular conformation. For example, the synthesis and crystal structure of 2-oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate revealed a monoclinic system with specific geometric parameters, indicating a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspiro decanones undergo various chemical reactions, including regioselective synthesis processes and cycloadditions. A study describes the synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides, highlighting their reactivity (Farag et al., 2008).
科学的研究の応用
Catalytic Dearomative Spirocyclization
A study by Ito et al. (2018) explores the catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones, highlighting a method that avoids hazardous diazo compounds. The spirocyclic product from this reaction offers a pathway to synthesize gabapentin derivatives, suggesting potential applications in medicinal chemistry (Ito, Kawasaki, Kanyiva, & Shibata, 2018).
T-Type Calcium Channel Antagonists
Research by Fritch and Krajewski (2010) into 2,8-diazaspiro[4.5]decan-1-ones revealed their potential as potent T-type calcium channel inhibitors, indicating a therapeutic application for conditions modulated by calcium channel activity. The synthesis and structure-activity relationship (SAR) of these compounds were detailed, pointing to their relevance in drug development (Fritch & Krajewski, 2010).
特性
IUPAC Name |
2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-17(10-5-4-9-16-7-2-1-3-8-16)21-14-12-19(15-21)11-6-13-20-18(19)23/h1-3,7-8H,4-6,9-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXICCGPXSLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCCCC3=CC=CC=C3)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)




![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)




![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)